molecular formula C8H12S2 B8078767 3-Methyl-2-propan-2-ylsulfanylthiophene

3-Methyl-2-propan-2-ylsulfanylthiophene

Cat. No.: B8078767
M. Wt: 172.3 g/mol
InChI Key: ONYGHSFFHAUFPR-UHFFFAOYSA-N
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Description

3-Methyl-2-propan-2-ylsulfanylthiophene is a thiophene derivative featuring a methyl group at position 3 and an isopropylsulfanyl (-S-iPr) group at position 2. The thiophene core is a five-membered aromatic ring with one sulfur atom, and the substituents influence its electronic, physical, and chemical properties. This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to the reactivity of the sulfanyl group and the steric effects of the isopropyl moiety.

Properties

IUPAC Name

3-methyl-2-propan-2-ylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S2/c1-6(2)10-8-7(3)4-5-9-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGHSFFHAUFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Methyl-2-propan-2-ylsulfanylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

3-Methyl-2-propan-2-ylsulfanylthiophene has numerous scientific research applications. It is used in the development of new materials, pharmaceuticals, and chemical processes. In biology and medicine, it plays a role in understanding molecular mechanisms and developing therapeutic agents. In industry, it is utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Methyl-2-propan-2-ylsulfanylthiophene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. This mechanism is crucial for its applications in medicine and biology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene ()
  • Structure: A fused thieno[3,2-b]thiophene core with thiophene rings at positions 2 and 3.
  • Functional Groups : Two thiophen-2-yl substituents.
  • Key Differences :
    • The fused ring system increases molecular rigidity and conjugation, making it suitable for organic electronics (e.g., semiconductors) .
    • The absence of sulfanyl or alkyl groups reduces steric hindrance compared to 3-methyl-2-propan-2-ylsulfanylthiophene.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()
  • Structure: A thiophene ring linked to a methylamino-propanol chain.
  • Functional Groups: Amino alcohol (-NHCH₃, -OH) and thiophene.
  • Key Differences: The amino alcohol group enhances hydrogen-bonding capacity, improving solubility in polar solvents . Unlike the sulfanyl group in the target compound, the amino alcohol is less reactive in nucleophilic substitutions but more bioactive in pharmaceutical contexts.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C, estimated) Solubility (Polarity)
This compound ~188.3 Methyl, isopropylsulfanyl 220–240 Low (nonpolar solvents)
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene ~348.5 Thiophene rings >300 Insoluble in water
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ~211.3 Amino alcohol, thiophene 250–270 Moderate (polar solvents)

Note: Estimated properties based on substituent contributions.

Research Findings

  • Synthetic Routes: this compound likely requires nucleophilic substitution or metal-catalyzed coupling, contrasting with the Stille coupling used for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene .
  • Thermodynamic Behavior: Sulfanyl groups may reduce miscibility in polar mixtures compared to amino alcohols, aligning with local composition models for nonideal systems (e.g., Renon-Prausnitz equation) .

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